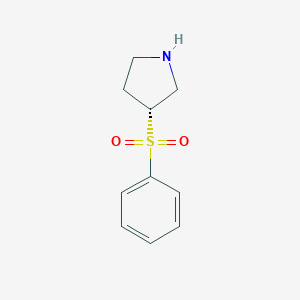

(R)-3-(Phenylsulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(Phenylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-3-(Phenylsulfonyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a phenylsulfonyl group, exhibiting significant biological activity. Its molecular formula is C11H13N1O2S, and it has a molecular weight of approximately 211.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications as an inhibitor in various biological pathways.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes involved in critical biochemical pathways. The sulfonamide group enhances its reactivity and allows it to serve as an effective inhibitor in various biological systems. Research indicates that this compound may act on pathways related to inflammation and cell signaling, although detailed mechanisms remain under investigation.

Biological Activity Overview

- Inhibition Properties : this compound has shown promise as an inhibitor of certain enzymes and receptors, particularly in the context of inflammatory responses.

- Selectivity : The compound's structural features contribute to its selectivity against specific targets, which is crucial for minimizing off-target effects in therapeutic applications.

- Potential Therapeutic Applications : Preliminary studies suggest that this compound may have applications in treating conditions associated with dysregulated inflammatory responses.

Structure-Activity Relationships

The biological activity of this compound can be influenced by its stereochemistry and the presence of the sulfonamide group. Comparative studies with structural analogs reveal insights into how modifications can affect potency and selectivity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-(Phenylsulfonyl)pyrrolidine | Enantiomer of this compound | Different biological activity profile |

| 1-Benzyl-3-(phenylsulfonyl)pyrrolidine | Benzyl substitution on the pyrrolidine ring | Increased lipophilicity and altered receptor interactions |

| Spiro[pyrrolidine-3,3′-oxindoles] | Contains an oxindole moiety | Enhanced selectivity towards specific receptors |

| Phenyl(3-phenylpyrrolidin-3-yl)sulfones | Additional phenyl substitution | Potentially improved pharmacokinetic properties |

Case Studies and Research Findings

- Inhibition of RORγt : A study highlighted the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. This research utilized structure-based design to optimize compounds for high selectivity against other receptors such as PXR and LXRα/β, revealing that modifications at specific positions significantly influenced their potency and selectivity .

- P2Y1 Antagonism : Although not directly related to this compound, research into similar sulfonamide compounds demonstrated their potential as P2Y1 antagonists, which could inhibit ADP-mediated platelet aggregation. This highlights the broader implications of sulfonamide-containing compounds in therapeutic contexts .

Aplicaciones Científicas De Investigación

The compound exhibits notable biological activity, functioning as an inhibitor in various pathways. Its structural similarity to other biologically active compounds allows it to interact with specific receptors, making it a candidate for further exploration in pharmacology.

Inhibition of Receptors

Research has shown that derivatives of pyrrolidine, including (R)-3-(Phenylsulfonyl)pyrrolidine, can act as ligands for G-protein coupled receptors (GPCRs). For instance, studies on spiro[pyrrolidinyl-3,3′-oxindole] alkaloids have highlighted their potential as new ligands for aminergic GPCRs, demonstrating submicromolar affinities towards the 5-HT6 receptor . This suggests that this compound may also possess similar binding capabilities.

RORγt Inverse Agonists

Another significant application is in the discovery of RORγt inverse agonists. A study identified a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists. The optimization of these compounds revealed that modifications at the N1 position of the pyrrolidine ring could enhance selectivity against other receptors like PXR and LXRα/β . This highlights the potential of this compound in developing selective modulators for therapeutic applications.

Development of Anticancer Agents

A study synthesized novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity. The incorporation of sulfonamide groups into pyrrolidine structures has been shown to enhance their anticancer properties . This indicates that this compound could be a valuable scaffold for designing new anticancer agents.

Synthesis of Epibatidine Analogues

Research aimed at synthesizing epibatidine, a potent analgesic and nicotinic acetylcholine agonist, utilized 1-(phenylsulfonyl)pyrrole as a precursor. The study demonstrated the potential of phenylsulfonamide derivatives in creating effective analgesics through innovative synthetic pathways . This approach underscores the versatility of this compound in medicinal chemistry.

Data Tables

Propiedades

IUPAC Name |

(3R)-3-(benzenesulfonyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.